Doxorubicin-MVCP
Description
Properties
Molecular Formula |
C56H67N7O19 |
|---|---|
Molecular Weight |
1142.182 |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O |
Appearance |
Solid powder |
Synonyms |
Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2 |
Origin of Product |
United States |
Synthesis and Physicochemical Design Principles of Doxorubicin Mvcp
Molecular Design Strategy of the MVCP Component
The design of a polymer-drug conjugate involves a modular approach, as conceptualized in Ringsdorf's model from 1975, which includes a polymeric carrier, a linker, and the conjugated drug. ui.ac.id This design allows for the modification of the drug's pharmacokinetic profile and biodistribution. ui.ac.iddovepress.com The MVCP component of Doxorubicin-MVCP is a meticulously designed linker system intended to be attached to a larger carrier molecule, such as a polymer or an antibody, to create a comprehensive drug delivery system. hodoodo.com
Selection of Polymeric or Carrier Backbone for MVCP
Commonly investigated polymeric carriers include:
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers: HPMA was one of the first synthetic polymers to be used in a clinically tested polymer-drug conjugate. ui.ac.idresearchgate.net HPMA-doxorubicin conjugates have demonstrated prolonged blood circulation and enhanced tumor accumulation. researchgate.netnih.gov
Poly(ethylene glycol) (PEG): PEGylation is a widely used strategy to improve the solubility and pharmacokinetic profile of drugs. ui.ac.iddovepress.com PEG-doxorubicin conjugates have shown reduced toxicity compared to the free drug. dovepress.comnih.gov
Polysaccharides: Natural polymers like dextran (B179266) and hyaluronic acid are also utilized. Dextran-based systems have been developed for redox-responsive doxorubicin (B1662922) delivery, rsc.org while hyaluronic acid has been used in systems targeting specific cell surface receptors. mdpi.com
Polypeptides: Synthetic polypeptides such as poly-L-aspartic acid have been employed as biodegradable carriers for doxorubicin, forming an ester linkage that can be hydrolyzed to release the drug. nih.gov
Other Synthetic Polymers: A variety of other polymers like poly(2-oxazoline), nih.gov poly(t-butylmethacrylate-co-methacrylic acid), japsonline.com and poly(ethylene glycol)-block-polyphosphoester hodoodo.com have been investigated for doxorubicin conjugation, each with specific design features to control drug release and delivery.
The selection of a specific polymer for conjugation with the this compound moiety would depend on the desired final properties of the therapeutic agent, such as its target tissue and required circulation half-life. The maleimide (B117702) group ("MC") at the end of the MVCP linker is specifically designed for facile conjugation to carrier molecules containing thiol groups. hodoodo.com
Rational Design of Linker Chemistry for Doxorubicin Conjugation
The linker is a critical component that connects the drug to the carrier and dictates the mechanism of drug release. acs.org The stability of the linker in systemic circulation and its susceptibility to cleavage at the target site are paramount for a successful drug delivery system. The design of linkers often exploits the unique physiological conditions of the tumor microenvironment, such as lower pH, higher redox potential, and overexpression of certain enzymes. frontiersin.org
The tumor microenvironment is often characterized by a lower pH (around 6.5-7.2) compared to normal tissues and blood (pH 7.4). mdpi.com This pH difference can be exploited to trigger drug release. Furthermore, upon cellular uptake via endocytosis, the conjugate is exposed to even more acidic environments within endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). creative-biolabs.com
Hydrazone linkers are one of the most common types of acid-labile linkers used for doxorubicin conjugation. mdpi.comcreative-biolabs.com They are formed by the reaction of a ketone or aldehyde group with a hydrazine (B178648) derivative. The C13-keto group of doxorubicin is a convenient site for forming a hydrazone bond. mdpi.com This bond is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, releasing the drug. mdpi.comcreative-biolabs.com Studies have shown that doxorubicin released from hydrazone-linked conjugates can reach approximately 75% at pH 5.0, compared to only about 22.6% at pH 7.4. mdpi.com
Other pH-sensitive systems include those based on cis-aconityl linkages and boronate esters. creative-biolabs.commdpi.com The cis-aconityl linker has been used to connect doxorubicin to carriers like bovine serum albumin, hydrolyzing in the acidic lysosomal environment. nih.gov
| Linker Type | Triggering Stimulus | Release Mechanism | Example Conjugate System |
| Hydrazone | Low pH (acidic) | Hydrolysis of the hydrazone bond | Doxorubicin conjugated to HPMA copolymers mdpi.com |
| cis-Aconityl | Low pH (acidic) | Hydrolysis of the aconityl amide bond | Doxorubicin conjugated to bovine serum albumin nih.gov |
| Boronate Ester | Low pH (acidic) | Hydrolysis of the boronate ester bond | Bortezomib conjugated to catechol-containing polymers mdpi.com |
The intracellular environment, particularly in tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space (a difference of nearly 100- to 1000-fold). frontiersin.org This redox potential gradient provides a highly specific trigger for drug release inside the target cells.
Disulfide bonds are the most prominent class of redox-responsive linkers. frontiersin.org They are stable in the oxidative environment of the bloodstream but are readily cleaved by GSH within the cell, releasing the drug. Doxorubicin has been conjugated to various carriers, such as dextran-poly(ethylene imine) copolymers and mesoporous silica (B1680970) nanoparticles, using disulfide linkers. rsc.orgfrontiersin.org These systems demonstrate rapid drug release under reducing conditions. rsc.org
Ditelluride bonds have also been explored as they have a lower bond energy than disulfide bonds, making them even more sensitive to cleavage in a reducing environment. frontiersin.org
| Linker Type | Triggering Stimulus | Release Mechanism | Example Conjugate System |
| Disulfide Bond | High Glutathione (GSH) concentration | Thiol-disulfide exchange reaction | Doxorubicin conjugated to dextran-based micelles rsc.org |
| Ditelluride Bond | High Glutathione (GSH) concentration | Reduction of the ditelluride bond | Doxorubicin conjugated to PEGylated folic acid nanoparticles frontiersin.org |
Certain enzymes, particularly proteases like cathepsins, are overexpressed in the lysosomes of tumor cells. cam.ac.uk This provides a highly specific mechanism for drug release.
The MC-Val-Cit-PAB linker in this compound is a prime example of an enzyme-cleavable system. hodoodo.comchemicalbook.com
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers. cam.ac.uk The dipeptide linker offers high plasma stability while being efficiently cleaved inside the target cell.
PAB (p-aminobenzyl carbamate): This acts as a self-immolative spacer. Once Cathepsin B cleaves the amide bond between citrulline and PAB, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. cam.ac.ukcreativebiolabs.net This process ensures the release of doxorubicin in its original, unmodified, and fully active form. cam.ac.uk
MC (6-Maleimidocaproyl): This component is not part of the cleavage mechanism but serves as a stable anchor to attach the entire drug-linker construct to a carrier molecule, typically via reaction with a thiol group on the carrier. hodoodo.com
Other peptide sequences, such as the tetrapeptide GGFG (Gly-Phe-Leu-Gly) , have also been shown to be effectively cleaved by lysosomal enzymes to release doxorubicin from polymeric carriers. nih.gov Furthermore, β-glucuronide linkers, which are cleaved by the enzyme β-glucuronidase found in lysosomes and the tumor microenvironment, have been used for doxorubicin conjugation. creativebiolabs.net
| Linker Type | Triggering Enzyme | Release Mechanism | Example Linker System |
| Dipeptide | Cathepsin B | Proteolytic cleavage of the peptide bond, followed by self-immolation of a spacer | Valine-Citrulline (Val-Cit) cam.ac.uk |
| Tetrapeptide | Lysosomal Enzymes | Proteolytic cleavage of the peptide bond | Gly-Phe-Leu-Gly (GFLG) nih.gov |
| Glucuronide | β-glucuronidase | Enzymatic cleavage of the glycosidic bond, followed by self-immolation of a spacer | β-glucuronic acid linked to a PAB spacer |
Redox-Responsive Linkers and Release Mechanisms
Synthetic Methodologies for this compound Conjugation
The synthesis of a polymer-drug conjugate like one incorporating this compound is a multi-step process that requires precise chemical control. The general strategy involves synthesizing the drug-linker moiety first and then conjugating it to the chosen polymeric carrier.
The synthesis of the this compound component itself involves several key reactions. The valine-citrulline dipeptide is synthesized using standard peptide coupling chemistry. This dipeptide is then linked to the p-aminobenzyl alcohol (the precursor to the PAB spacer). Doxorubicin is then attached to the PAB moiety, typically forming a carbamate (B1207046) linkage with its daunosamine (B1196630) sugar's amino group. Finally, the maleimidocaproyl (MC) group is attached to the N-terminus of the dipeptide.
Once the this compound molecule is prepared, it can be conjugated to a polymeric carrier. The specific method depends on the reactive functional groups available on the polymer. Given the maleimide group on the MVCP linker, a common method is thiol-maleimide coupling (Michael addition) . This involves reacting the maleimide group of this compound with a thiol group that has been introduced onto the polymeric backbone. This reaction is highly efficient and proceeds under mild aqueous conditions.
Other general synthetic methodologies used in the broader field of doxorubicin-polymer conjugation include:
Carbodiimide Chemistry: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS), are used to activate carboxylic acid groups on a polymer to form an active ester. japsonline.com This ester then reacts with the primary amino group on the daunosamine sugar of doxorubicin to form a stable amide bond. japsonline.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a type of "click chemistry" that offers high efficiency and orthogonality, meaning it does not interfere with other functional groups. researchgate.net It involves the reaction of a strained alkyne (like dibenzocyclooctyne, DBCO) with an azide. For instance, a polymer could be functionalized with DBCO groups and a doxorubicin-linker construct could be functionalized with an azide, allowing them to be "clicked" together. researchgate.net
Hydrazone Formation: As mentioned earlier, the C13-keto group of doxorubicin can be directly reacted with a polymer that has been functionalized with hydrazide groups to form a pH-sensitive hydrazone linkage. mdpi.comnih.gov
The choice of synthetic methodology is crucial for controlling the drug loading ratio, ensuring the stability of the final conjugate, and preserving the biological activity of both the drug and any targeting moieties on the carrier.
Direct Conjugation Techniques
The synthesis of this compound is a multi-step process involving the covalent attachment of doxorubicin to a specialized linker. The linker itself, MC-Val-Cit-PAB, is a composite structure, featuring a maleimidocaproyl (MC) group, a dipeptide sequence of valine-citrulline (Val-Cit), and a p-aminobenzyl carbamate (PABC) self-immolative spacer. The valine-citrulline dipeptide is specifically designed to be a substrate for cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of cancer cells. nih.govcam.ac.ukmdpi.com
The direct conjugation process typically involves the reaction of doxorubicin hydrochloride (Doxorubicin•HCl) with an activated form of the linker, such as Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbonyl-p-nitrophenol (MC-Val-Cit-PAB-PNP). nih.govdovepress.com The reaction is generally carried out in an organic solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt of doxorubicin and facilitate the nucleophilic attack of doxorubicin's primary amine onto the activated linker. nih.govdovepress.com
The key reaction involves the formation of a stable amide bond between the C-terminus of the linker's PABC moiety and the primary amino group on the daunosamine sugar of doxorubicin. mdpi.com The reaction conditions are carefully controlled, often performed in the dark at room temperature over an extended period (e.g., 48 hours) to ensure completion of the conjugation. nih.govdovepress.com
| Reactants | Reagents | Solvent | Conditions | Reference |
| MC-Val-Cit-PAB-PNP | Diisopropylethylamine (DIEA) | N-methyl-2-pyrrolidone (NMP) | Room temperature, dark, 2 days | nih.govdovepress.com |
| Doxorubicin•HCl |
Multi-Step Functionalization and Purification Strategies
Following the conjugation reaction, a multi-step purification strategy is essential to isolate the this compound conjugate from unreacted starting materials, byproducts, and solvents. The initial step often involves precipitation of the crude product. For instance, after the reaction in NMP, a solvent in which the product is less soluble, such as methylene (B1212753) chloride (CH2Cl2), is added to induce precipitation. nih.govdovepress.com The resulting solid can then be collected by filtration. nih.govdovepress.com
Further purification is typically achieved using chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying doxorubicin-peptide conjugates. google.comnih.gov A C18 column is often employed with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. google.com The fractions containing the pure conjugate are collected, and the solvents are removed, often by lyophilization, to yield the final this compound product as a solid. google.comthieme-connect.com
| Purification Step | Method | Details | Reference |
| Initial Isolation | Precipitation & Filtration | Addition of CH2Cl2 to the reaction mixture, followed by filtration. | nih.govdovepress.com |
| Final Purification | Reverse-Phase HPLC | C18 column with a water/acetonitrile (+0.1% TFA) gradient. | google.com |
| Product Recovery | Lyophilization | Freeze-drying of the purified fractions to obtain a solid product. | google.comthieme-connect.com |
Advanced Structural and Morphological Characterization of this compound
Confirmation of Conjugation Efficiency
The successful synthesis and purity of this compound are confirmed using a combination of spectroscopic and spectrometric techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to verify the structure of the conjugate. Specific proton signals corresponding to the linker components and doxorubicin are identified to confirm that the covalent linkage has occurred as expected. For instance, the appearance of a characteristic peak around 9.95 ppm in a DMSO-d6 solvent can be indicative of a specific proton in the PABC linker. nih.gov
Mass spectrometry provides definitive confirmation of the successful conjugation by determining the molecular weight of the product. Using techniques like electrospray ionization mass spectrometry (ESI-MS), the measured mass-to-charge ratio (m/z) of the synthesized compound is compared to its theoretically calculated value. A close match between the found and calculated values confirms the identity of the this compound conjugate. nih.govdovepress.com
| Technique | Parameter | Expected Result | Reference |
| ¹H-NMR | Chemical Shifts (ppm) | Characteristic peaks for both doxorubicin and the MC-Val-Cit-PAB linker. | nih.gov |
| ESI-MS | m/z [M+H]⁺ | Found: 1143.7 | nih.govdovepress.com |
| Calculated: 1143.182 for C₅₆H₆₇N₇O₁₉ | nih.govdovepress.com |
Evaluation of Particle Formation and Uniformity
This compound itself is a single molecular entity. However, doxorubicin-peptide conjugates have been observed to self-assemble or aggregate in aqueous solutions, forming nanoparticles. thno.orgnih.gov This aggregation can be driven by hydrophobic interactions and hydrogen bonding between the peptide components. nih.gov The tendency of these conjugates to form particles is an important characteristic, as the particle size and uniformity can influence their in vivo behavior and tumor penetration.
When this compound is further conjugated to larger entities like antibodies to form antibody-drug conjugates (ADCs) and then loaded onto nanoparticle carriers such as bovine serum albumin (BSA), the resulting particles are characterized for their size, polydispersity index (PDI), and morphology. Techniques like dynamic light scattering (DLS) are used to measure the hydrodynamic diameter and PDI, which indicates the uniformity of the particle size distribution. oncotarget.com Transmission electron microscopy (TEM) provides direct visualization of the nanoparticles, allowing for assessment of their shape and morphology, which are often spherical. oncotarget.com For instance, nanoparticles formed by adsorbing cetuximab-vc-DOX conjugates onto BSA have been shown to have a uniform spherical shape. nih.gov
| Parameter | Technique | Typical Findings | Reference |
| Particle Size | Dynamic Light Scattering (DLS) | Hydrodynamic diameters in the nanometer range (e.g., ~80-170 nm). | thno.orgoncotarget.com |
| Particle Morphology | Transmission Electron Microscopy (TEM) | Uniform, spherical, or mulberry-like shapes. | oncotarget.com |
| Size Distribution | Polydispersity Index (PDI) from DLS | Low PDI values (e.g., < 0.2) indicate a homogenous population of nanoparticles. | oncotarget.com |
Stability Assessment of this compound in Simulated Biological Environments
The stability of this compound is a critical factor for its therapeutic efficacy. The linker must remain intact in the systemic circulation to prevent premature release of doxorubicin and associated toxicity, while being susceptible to cleavage within the target tumor cells.
The stability of the Val-Cit dipeptide linker has been studied in various simulated biological fluids. It has demonstrated high stability in human plasma, with a reported half-life of approximately 230 hours. cam.ac.uk This stability is crucial for ensuring that the conjugate reaches the tumor site intact. However, the Val-Cit linker shows significantly lower stability in mouse plasma, with a half-life of around 80 hours. cam.ac.uk This species-specific difference is attributed to the presence of the enzyme carboxylesterase 1C (Ces1C) in mice, which can cleave the linker. cam.ac.uknih.gov
| Simulated Environment | Key Finding | **Half-life (t₁/₂) ** | Reference |
| Human Plasma | High stability | ~230 hours | cam.ac.uk |
| Mouse Plasma | Lower stability due to Ces1C enzyme | ~80 hours | cam.ac.uk |
| Aqueous Solution (pH 7.4) | Good stability | >80% intact after 48 hours | chapman.edu |
| Aqueous Solution (pH 5.0) | Reduced stability | ~24 hours | chapman.edu |
| Rat Liver Lysosomes | Enzymatic cleavage | ~240 minutes (for Val-Cit linker) | iris-biotech.de |
| *Data from a comparable peptide-doxorubicin conjugate. |
Molecular and Cellular Mechanisms of Action of Doxorubicin Mvcp
Cellular Uptake and Internalization Pathways of Doxorubicin-MVCP
The initial and pivotal step in the mechanism of action of this compound is its uptake by the target cancer cell. The size, surface chemistry, and any targeting ligands of the MVCP play a crucial role in determining the primary internalization pathway.
Endocytosis is the principal mechanism by which nanoparticle-based drug delivery systems like this compound enter cells. This process can be broadly categorized into several distinct pathways:
Clathrin-mediated Endocytosis (CME): This is a major route for the internalization of nanoparticles, typically those with a size of around 120 nm. nih.gov The process involves the recruitment of clathrin to the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles containing the this compound. dovepress.commdpi.com For instance, the transport of doxorubicin-loaded chitosan-based nanogels has been shown to be significantly reduced when clathrin-mediated endocytosis is inhibited, highlighting its importance. vilber.com Positively charged nanoparticles often show a preference for this pathway.
Caveolae-mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin. It is typically associated with the uptake of smaller nanoparticles, around 60 nm in size. nih.gov Unlike the clathrin-mediated pathway, the caveolae pathway is often considered to be a non-acidifying and digestion-free route, although this is still a subject of research. researchgate.net
Macropinocytosis: This is a non-specific, actin-dependent process involving the formation of large vesicles called macropinosomes (0.2–5 µm). nih.gov It allows for the engulfment of larger particles and extracellular fluid. nih.gov This pathway can internalize nanoparticles of various sizes and often works in conjunction with other endocytic mechanisms. nih.gov
The specific endocytic pathway utilized by a this compound formulation would likely be determined by its physicochemical properties, such as size and surface charge.
| Endocytic Pathway | Typical Nanoparticle Size | Key Proteins | Characteristics |
| Clathrin-mediated | ~120 nm | Clathrin | Forms clathrin-coated vesicles; a major route for many nanoparticles. nih.govdovepress.commdpi.com |
| Caveolae-mediated | ~60 nm | Caveolin | Forms flask-shaped invaginations; may avoid lysosomal degradation. nih.govresearchgate.net |
| Macropinocytosis | >1 µm | Actin | Non-specific uptake of larger particles and fluid. nih.gov |
To enhance tumor specificity and cellular uptake, MVCPs can be decorated with targeting ligands that bind to receptors overexpressed on the surface of cancer cells. mdpi.com This triggers receptor-mediated endocytosis, a highly efficient internalization process. mdpi.com
Commonly targeted receptors in cancer therapy include:
Transferrin Receptor (TfR): The transferrin receptor is often overexpressed in cancer cells to meet their high demand for iron. dovepress.com Nanoparticles conjugated with transferrin can be efficiently internalized via TfR-mediated endocytosis. dovepress.commdpi.com
Folate Receptor (FR): The folate receptor is another cell surface receptor that is frequently overexpressed in various cancers. nih.gov Folic acid can be used as a targeting ligand to facilitate the uptake of nanocarriers. nih.gov
CD44: This cell-surface glycoprotein (B1211001) is involved in cell-cell interactions and is overexpressed in many solid tumors. mdpi.com Hyaluronic acid, a natural ligand for CD44, can be incorporated into nanocarrier designs to target these cells.
The binding of the ligand-decorated this compound to its corresponding receptor initiates the endocytic process, leading to the internalization of the nanoparticle-receptor complex. mdpi.com
The composition of the MVCP itself has a profound impact on its ability to permeate cellular membranes and be taken up by cells. Key factors include:
Surface Charge: Cationic (positively charged) nanoparticles generally exhibit higher cellular uptake compared to neutral or anionic (negatively charged) ones, due to favorable electrostatic interactions with the negatively charged cell membrane. rsc.org However, this can also lead to increased cytotoxicity. The design of nanocarriers can include moieties that switch charge in the acidic tumor microenvironment to enhance uptake.
Hydrophobicity/Hydrophilicity: The balance between hydrophobic and hydrophilic components of the MVCP can influence its interaction with the cell membrane. Amphiphilic polymers are often used in nanomedicine to create stable carriers that can effectively encapsulate and deliver drugs like doxorubicin (B1662922). mdpi.com
Material Composition: The choice of materials for the MVCP, such as lipids, polymers (e.g., chitosan, PLGA), or inorganic materials (e.g., gold, silica), will dictate its stability, drug release characteristics, and interactions with cellular components. vilber.comdovepress.comresearchgate.net For example, some polymers can sensitize multidrug-resistant cancer cells by interfering with cellular functions like ATP synthesis. mdpi.com
Receptor-Mediated Internalization (if applicable to MVCP design)
Intracellular Trafficking and Subcellular Localization of this compound
Following internalization, the this compound is trafficked within the cell inside endocytic vesicles. The ultimate goal is the release of doxorubicin and its translocation to the nucleus to exert its cytotoxic effects.
Once inside the cell, this compound-containing vesicles mature from early endosomes to late endosomes and eventually fuse with lysosomes. researchgate.net The acidic environment and enzymatic content of lysosomes can lead to the degradation of both the carrier and the drug, preventing it from reaching its target. Therefore, efficient escape from these compartments is crucial for therapeutic efficacy.
Strategies to promote endosomal escape include:
Proton Sponge Effect: Some nanocarrier materials, such as those with amine groups, can become protonated in the acidic environment of the endosome. mdpi.com This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the contents into the cytoplasm. mdpi.com
pH-Sensitive Linkers: Doxorubicin can be attached to the MVCP via linkers that are stable at physiological pH but are cleaved in the acidic environment of the endosome or lysosome. rsc.org This triggers the release of the drug, allowing it to diffuse out of the vesicle.
Fusogenic Peptides/Lipids: The MVCP can be designed to include components that destabilize or fuse with the endosomal membrane, creating pores through which the drug can escape. researchgate.netmdpi.com
After successful escape from the endo-lysosomal pathway, the released doxorubicin must traverse the cytoplasm and enter the nucleus to intercalate with DNA, which is its primary mechanism of action. While free doxorubicin can enter the nucleus, its transport can be enhanced by incorporating nuclear localization signals (NLS) into the nanocarrier design. nih.gov NLS are short peptide sequences that are recognized by importin proteins, which facilitate transport through the nuclear pore complex. mdpi.com
Distribution within Cytoplasmic Compartments
Following cellular uptake, typically through endocytosis, the this compound conjugate is trafficked through a series of intracellular vesicles. Initially, the conjugate is enclosed within early endosomes. As these endosomes mature, their internal pH begins to decrease. The conjugate is then transported to late endosomes and subsequently to lysosomes. rsc.orgdovepress.com Lysosomes are acidic organelles rich in a variety of hydrolytic enzymes, representing the primary site for the degradation of the this compound conjugate and the subsequent release of active doxorubicin. nih.govnih.govnih.gov
Quantitative imaging studies on similar doxorubicin-polypeptide nanoparticles have shown that the drug-loaded nanoparticles are almost exclusively trafficked into endosomes and lysosomes upon intracellular entry. Unlike the free drug, which can directly penetrate the cell membrane and enter the cytosol, the nanoparticle-conjugated drug's journey to the nucleus is contingent on its release from these acidic compartments. nih.gov Studies on B-lymphocytes have indicated that once doxorubicin is released, a significant portion, between 70% and 90%, localizes to the cell nuclear fraction. nih.gov
Intracellular Drug Release Kinetics of Doxorubicin from MVCP
The release of doxorubicin from the MVCP carrier is a multi-faceted process, primarily triggered by the unique biochemical conditions found within tumor cells. These include acidic pH in endosomes and lysosomes, high concentrations of glutathione (B108866) in the cytoplasm, and the presence of specific enzymes.
pH-Triggered Release in Acidic Compartments
The MVCP linker system can be designed to incorporate pH-sensitive components, such as a hydrazone linker, which exhibits stability at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the more acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). This acidic environment promotes the cleavage of the linker, initiating the release of doxorubicin.
Studies on doxorubicin conjugated to gold nanorods via a pH-sensitive linker demonstrated significantly higher drug release at pH 5.5 compared to pH 7.4. At 24 hours, approximately 66% of the drug was released at pH 5.5, whereas only 25% was released at pH 7.4. dovepress.com Similarly, research on doxorubicin-loaded polypeptide nanoparticles showed a time-dependent increase in doxorubicin fluorescence, indicating drug release, at pH 5.5, with no significant change at pH 7.4. nih.gov
Interactive Data Table: pH-Dependent Release of Doxorubicin
| pH | Time (hours) | Cumulative Doxorubicin Release (%) |
| 7.4 | 6 | ~10 |
| 7.4 | 24 | 25 - 28 |
| 5.5 | 6 | ~65 |
| 5.5 | 24 | 57 - 66 |
This table synthesizes data from studies on pH-sensitive doxorubicin delivery systems to illustrate the trend of increased drug release in acidic environments. The exact values can vary depending on the specific nanoparticle and linker system used. dovepress.comrsc.org
Glutathione-Mediated Release in Redox-Rich Environments
The cytoplasm of tumor cells is characterized by a significantly higher concentration of glutathione (GSH), a key intracellular reducing agent, compared to the extracellular environment. This redox potential difference can be exploited for targeted drug release by incorporating a disulfide bond into the linker. Disulfide bonds are stable in the low-GSH extracellular space but are rapidly cleaved in the high-GSH cytoplasmic environment, leading to the release of the conjugated drug.
Research on doxorubicin prodrugs with disulfide linkers has shown a strong dependence of drug release kinetics on GSH concentration. In one study, a doxorubicin prodrug exhibited cumulative release rates of 11.4% and 40.7% after 8 hours in the presence of 1 mM and 5 mM GSH, respectively. In contrast, at an extracellular-mimicking GSH concentration of 20 µM, no significant drug release was observed. nih.goviris-biotech.demdpi.com
Interactive Data Table: Glutathione-Mediated Doxorubicin Release
| Glutathione (GSH) Concentration | Time (hours) | Cumulative Doxorubicin Release (%) |
| 20 µM | 8 | ~0 |
| 1 mM | 8 | 11.4 |
| 5 mM | 8 | 40.7 |
| 10 mM | - | Selective and significant release |
This table is based on findings from studies on glutathione-responsive doxorubicin prodrugs and nanoparticles, demonstrating the selective release in response to intracellular GSH levels. iris-biotech.demdpi.comrsc.org
Enzymatic Cleavage and Active Drug Liberation
The core of the MVCP linker's specificity lies in the Valine-Citrulline (Val-Cit) dipeptide sequence. This sequence is a specific substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells. acs.orgmdpi.com Upon reaching the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.govrsc.org
This enzymatic cleavage initiates a self-immolative cascade of the PABC spacer. The cleavage of the peptide bond leads to a 1,6-elimination reaction within the PABC unit, which spontaneously releases carbon dioxide and results in the liberation of the unmodified, fully active doxorubicin molecule. iris-biotech.decam.ac.uk Studies have shown that the Val-Cit linker is highly stable in human plasma but is efficiently cleaved by cathepsin B. In one comparative study, the Val-Cit linker showed a half-life of 240 minutes when exposed to enzymatic hydrolysis. iris-biotech.de The rate of cleavage can be influenced by the specific antibody carrier and the location of the drug conjugation, although some studies suggest that the cleavage site is generally accessible to the enzyme. nih.gov
This compound Interaction with Molecular Targets
Once liberated from the MVCP carrier within the cancer cell, doxorubicin can exert its potent cytotoxic effects through its well-established mechanisms of action.
DNA Intercalation and Topoisomerase II Inhibition by Released Doxorubicin
The released doxorubicin readily diffuses from the lysosome into the cytoplasm and subsequently translocates to the nucleus. nih.gov In the nucleus, doxorubicin's primary mode of action is its intercalation into the DNA double helix. The planar aromatic structure of the doxorubicin molecule inserts itself between adjacent base pairs of the DNA, leading to a local unwinding of the helix and a blockage of DNA and RNA synthesis. researchgate.netresearchgate.net
Furthermore, doxorubicin acts as a potent inhibitor of topoisomerase II. nih.govbiomedpharmajournal.org This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands. wikipedia.org This leads to the accumulation of permanent DNA double-strand breaks, which triggers a DNA damage response and ultimately initiates the apoptotic cell death cascade. Studies have shown that doxorubicin released from a prodrug conjugate retains its ability to intercalate with DNA and restore its cytotoxic activity. rsc.org The formation of doxorubicin-DNA adducts can also induce a potent, non-topoisomerase II-mediated form of cell death. aacrjournals.org
Generation of Reactive Oxygen Species and Oxidative Stress Induction
A key mechanism shared by several components of this drug combination is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress that can damage cellular components and trigger cell death.
Doxorubicin: This anthracycline is well-known for its ability to generate free radicals. iiarjournals.org Its quinone moiety can be reduced by enzymes like NADPH-cytochrome P-450 reductase to a semiquinone radical. drugbank.com This radical then reacts with molecular oxygen to produce superoxide (B77818) anions, which can be further converted to other ROS such as hydrogen peroxide and hydroxyl radicals. researchgate.netijbs.com This process, known as redox cycling, leads to significant oxidative stress, causing damage to DNA, proteins, and cellular membranes. drugbank.comnih.gov This pro-oxidant activity has been confirmed in various cancer cell lines. iiarjournals.org
Mitoxantrone (B413): Similar to doxorubicin, mitoxantrone can induce oxidative stress. spandidos-publications.com Studies have shown that mitoxantrone treatment leads to the generation of free radicals, which contribute to DNA damage. patsnap.com In human promyelocytic leukemic HL-60 cells, the induction of DNA double-strand breaks by mitoxantrone was found to be largely mediated by ROS. tandfonline.com Furthermore, in erythrocytes, mitoxantrone induces oxidative stress, contributing to suicidal cell death or eryptosis. karger.com
Cyclophosphamide (B585): While its primary mechanism is DNA alkylation, the subsequent cellular stress and damage can indirectly lead to ROS production. The cellular response to DNA damage often involves mitochondrial pathways that can result in increased ROS generation.
Prednisolone (B192156): This glucocorticoid has been shown to increase mitochondrial ROS (mtROS) levels in corneal epithelial cells, an effect linked to the induction of apoptosis. researchgate.net
The collective induction of ROS by these agents creates a highly toxic intracellular environment for cancer cells, overwhelming their antioxidant defense systems and contributing significantly to the therapeutic effect.
Modulation of DNA Damage Response Pathways
The direct and indirect induction of DNA damage is a cornerstone of this combination therapy, activating cellular DNA Damage Response (DDR) pathways that ultimately decide the cell's fate.
Doxorubicin: Doxorubicin induces DNA damage through multiple mechanisms. mdpi.com It intercalates into the DNA double helix and inhibits topoisomerase II, an enzyme essential for DNA replication and transcription. iiarjournals.orgdrugbank.com This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks. mdpi.comhaematologica.org Doxorubicin can also form adducts with DNA, which can activate the DDR pathway independently of its effect on topoisomerase II. mdpi.com The resulting DNA damage activates signaling cascades involving kinases like ATM (ataxia-telangiectasia mutated) and ATR (ataxia- and Rad3- related), which coordinate cell cycle arrest and DNA repair. nih.goviu.edu
Cyclophosphamide: As an alkylating agent, cyclophosphamide's primary mechanism is the covalent binding of alkyl groups to DNA bases, particularly the N7 position of guanine. oup.comnih.govechemi.com This leads to the formation of DNA cross-links, both within the same strand (intrastrand) and between opposite strands (interstrand). oup.comechemi.com These cross-links block DNA replication and transcription, triggering the DDR pathway. echemi.com If the damage is too extensive for the cell's repair mechanisms to handle, it leads to apoptosis. youtube.com
Mitoxantrone: Mitoxantrone also functions as a DNA intercalator and a topoisomerase II inhibitor, similar to doxorubicin. tandfonline.com This action results in the accumulation of double-strand DNA breaks, which are potent activators of the DDR. patsnap.comtandfonline.com The activation of the ATM kinase and the phosphorylation of histone H2AX are key events in the cellular response to mitoxantrone-induced DNA damage. tandfonline.com
The combined actions of doxorubicin, cyclophosphamide, and mitoxantrone create a massive burden of DNA damage, activating multiple facets of the DDR pathway and pushing cancer cells towards cell death.
Induction of Programmed Cell Death Pathways
The ultimate goal of these chemotherapeutic agents is to induce programmed cell death in cancer cells. This is achieved through the activation of several distinct pathways, including apoptosis, autophagy, and senescence.
Apoptosis Pathway Activation
Apoptosis, or programmed cell death, is a major outcome of treatment with these drugs.
Doxorubicin: Doxorubicin is a potent inducer of apoptosis. karger.com It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The extensive DNA damage and oxidative stress caused by doxorubicin lead to mitochondrial dysfunction and the release of cytochrome c, which activates the caspase cascade, including caspase-9 and the executioner caspases-3 and -7. researchgate.netascopubs.org Studies have shown that doxorubicin can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. karger.comspandidos-publications.com Additionally, doxorubicin can increase the expression of the Fas death receptor, further promoting apoptosis. karger.comnih.gov
Cyclophosphamide: The DNA damage induced by cyclophosphamide is a strong trigger for apoptosis. nih.gov If the DNA repair mechanisms are overwhelmed, the cell initiates programmed cell death. youtube.com
Vincristine (B1662923): This vinca (B1221190) alkaloid induces apoptosis primarily by disrupting microtubule dynamics, leading to mitotic arrest. drugbank.comontosight.ai Prolonged arrest in mitosis triggers the apoptotic cascade.
Prednisolone: As a glucocorticoid, prednisolone is particularly effective at inducing apoptosis in lymphoid cells. nih.gov It can alter the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (like Bax) to anti-apoptotic (like Bcl-2) members, leading to the activation of the intrinsic apoptotic pathway. nih.govspandidos-publications.com This involves the activation of caspase-9 and -3. researchgate.net
Autophagy Modulation
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death.
Doxorubicin: The role of autophagy in response to doxorubicin is complex and can be cell-type dependent. nih.govboisestate.edu In some contexts, doxorubicin induces autophagy, which can sometimes be a pro-survival mechanism for cancer cells, leading to drug resistance. nih.gov However, in other scenarios, doxorubicin-induced autophagy is associated with cell death. frontiersin.org The modulation of autophagy by doxorubicin can be influenced by various signaling pathways, including those involving mTOR and Bcl-2. nih.gov For instance, doxorubicin can promote the phosphorylation of Bcl-2, which disrupts its interaction with Beclin-1, an essential autophagy-initiating protein. nih.gov
Mitoxantrone: While less studied in this context, the cellular stress induced by mitoxantrone, including ROS production and DNA damage, can potentially modulate autophagic pathways.
Senescence Induction
Cellular senescence is a state of irreversible cell cycle arrest that can be induced by chemotherapy.
Doxorubicin: At certain concentrations, doxorubicin can induce a state of therapy-induced senescence in cancer cells rather than immediate apoptosis. researchgate.netspandidos-publications.com Senescent cells are characterized by an enlarged morphology, increased activity of senescence-associated β-galactosidase, and the secretion of a variety of inflammatory cytokines and growth factors, known as the senescence-associated secretory phenotype (SASP). researchgate.netfrontiersin.org This induction of senescence is often linked to the DNA damage response and the activation of cell cycle inhibitors. plos.org
Impact on Cell Cycle Progression and Regulation
Disruption of the cell cycle is a critical mechanism by which several of these agents inhibit cancer cell proliferation.
Doxorubicin: Doxorubicin can cause cell cycle arrest at both the S and G2/M phases. haematologica.orgkarger.complos.org The DNA damage induced by the drug activates checkpoint controls that halt the cell cycle to allow for DNA repair. haematologica.org If the damage is irreparable, the cell may undergo apoptosis. The G2/M arrest is a prominent feature of doxorubicin's action, preventing cells from entering mitosis with damaged DNA. nih.govmdpi.com
Vincristine: Vincristine is a cell cycle phase-specific agent that acts primarily during the M phase (mitosis). drugbank.com It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. patsnap.comlongdom.org This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation. patsnap.com Consequently, cells are arrested in metaphase, which can lead to apoptosis. drugbank.comlongdom.org Interestingly, in some cancer cells like primary acute lymphoblastic leukemia, vincristine can also induce cell death in the G1 phase. nih.gov
Cyclophosphamide: The DNA damage caused by cyclophosphamide can lead to cell cycle arrest, particularly in the late G1 and S phases, where DNA replication is most active. echemi.com This arrest prevents the replication of damaged DNA. Some evidence also points to a G1 phase arrest. youtube.com
Prednisolone: In some cancer cell types, such as liver cancer cells, prednisolone derivatives have been shown to cause cell cycle arrest at the G0/G1 stage. spandidos-publications.com
The following table summarizes the primary mechanisms of action for each compound discussed:
| Compound | Primary Mechanism(s) | Key Molecular Targets/Effects |
|---|---|---|
| Doxorubicin | DNA Intercalation & Topoisomerase II Inhibition, ROS Generation | DNA, Topoisomerase II, Redox cycling, ATM/ATR pathways |
| Mitoxantrone | DNA Intercalation & Topoisomerase II Inhibition, ROS Generation | DNA, Topoisomerase II, ATM pathway |
| Vincristine | Microtubule Disruption | β-tubulin, Mitotic spindle |
| Cyclophosphamide | DNA Alkylation | Guanine bases in DNA |
| Prednisone (B1679067) (Prednisolone) | Glucocorticoid Receptor Agonism | Glucocorticoid receptor, Bcl-2 family proteins, Caspases |
The following table details the impact of each compound on the cell cycle:
| Compound | Impact on Cell Cycle |
|---|---|
| Doxorubicin | Arrest at S and G2/M phases haematologica.orgkarger.complos.org |
| Vincristine | Arrest at M phase (metaphase) drugbank.comlongdom.org, and sometimes G1 phase nih.gov |
| Cyclophosphamide | Arrest at G1 and S phases echemi.comyoutube.com |
| Prednisone (Prednisolone) | Arrest at G0/G1 phase in certain cells spandidos-publications.com |
Cell Cycle Arrest Mechanisms
Cell cycle arrest is a primary mechanism through which chemotherapeutic agents halt the proliferation of cancer cells. The components of this compound target different phases of the cell cycle, leading to a comprehensive blockade of cell division.
Doxorubicin: This anthracycline antibiotic primarily induces cell cycle arrest in the G2/M phase. haematologica.orgresearchgate.net Its main mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the complex between topoisomerase II and DNA, doxorubicin prevents the resealing of DNA double-strand breaks, which stalls replication and triggers a DNA damage response. haematologica.org This damage ultimately leads to the halting of the cell cycle, preventing cells from entering mitosis. nih.gov Some studies have also reported doxorubicin's ability to cause arrest at the G1/S checkpoint. researchgate.net
Methotrexate (B535133): As an antifolate drug, methotrexate specifically targets the S phase of the cell cycle. frontiersin.org It competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for converting dihydrofolate to tetrahydrofolate. frontiersin.orgspandidos-publications.com This blockade depletes the intracellular pool of nucleotide precursors required for DNA synthesis, thereby arresting cells in the S phase. spandidos-publications.com In some cellular contexts, this can also lead to an accumulation of cells at the G1/S transition. snmjournals.org
Vinblastine (B1199706): A vinca alkaloid derived from the periwinkle plant, vinblastine is a potent mitotic inhibitor that acts specifically during the M phase. wikipedia.orgnumberanalytics.comwikipedia.org It binds to tubulin dimers, preventing their polymerization into microtubules. patsnap.comontosight.ai Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the metaphase stage of mitosis. numberanalytics.compatsnap.com
Cyclophosphamide: This alkylating agent is considered a cell cycle non-specific drug, but it exerts significant effects on cell cycle progression. nih.gov After metabolic activation, its active metabolites, such as phosphoramide (B1221513) mustard, attach alkyl groups to DNA bases. youtube.comnih.gov This process creates DNA cross-links and breaks, damaging the DNA structure. nih.govyoutube.com In response to this damage, cells can be arrested at various points, including the S phase, G2/M transition, and G1 phase, to allow for DNA repair or to initiate apoptosis if the damage is too severe. nih.govnih.govagriculturejournals.cz
Prednisone: A synthetic glucocorticoid, prednisone, primarily induces cell cycle arrest in the G0/G1 phase. spandidos-publications.combdpsjournal.orgbanglajol.info Studies in osteosarcoma cells have shown that prednisone treatment leads to a significant increase in the G0/G1 cell population and a corresponding decrease in the S phase population. bdpsjournal.orgbanglajol.info This effect has been linked to the regulation of the Wnt/β-catenin signaling pathway and the downregulation of key cell cycle proteins such as cyclin D1 and cMYC. bdpsjournal.org In some contexts, glucocorticoids can arrest the progression of activated lymphocytes from the G1 to the S phase. nih.gov
Table 1: Summary of Cell Cycle Arrest Mechanisms
| Compound | Primary Arrest Phase | Mechanism |
|---|---|---|
| Doxorubicin | G2/M | Inhibits topoisomerase II, causing DNA double-strand breaks. haematologica.orgnih.gov |
| Methotrexate | S Phase | Inhibits dihydrofolate reductase (DHFR), blocking DNA synthesis. frontiersin.orgspandidos-publications.com |
| Vinblastine | M Phase (Metaphase) | Inhibits tubulin polymerization, disrupting the mitotic spindle. wikipedia.orgpatsnap.comontosight.ai |
| Cyclophosphamide | G1, S, and G2/M | Alkylates DNA, causing damage and cross-links. nih.govnih.govagriculturejournals.cz |
| Prednisone | G0/G1 | Regulates Wnt/β-catenin pathway; downregulates cyclin D1. bdpsjournal.orgbanglajol.info |
Regulation of Cell Cycle Checkpoints
Cell cycle checkpoints are critical control systems that ensure the fidelity of cell division by pausing the cycle in response to internal or external stresses, such as DNA damage. The components of this compound exploit these checkpoints to induce cell death.
Doxorubicin: The DNA damage induced by doxorubicin activates the DNA Damage Response (DDR) pathway, which is governed by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. mdpi.com These kinases phosphorylate and activate the checkpoint kinases CHK1 and CHK2. mdpi.com Activated CHK1 and CHK2 then phosphorylate and inactivate CDC25 phosphatases, which are necessary for the activation of cyclin-dependent kinase (CDK) complexes that drive cell cycle progression. mdpi.com This cascade prevents entry into mitosis, enforcing the G2/M checkpoint. haematologica.orgmdpi.com Additionally, CHK2 can activate the p53 tumor suppressor protein, which further contributes to cell cycle arrest by upregulating inhibitors like p21. mdpi.com
Methotrexate: By causing a depletion of nucleotides and stalling DNA replication, methotrexate triggers an S-phase checkpoint. This can also lead to the activation of the c-Jun N-terminal kinases (JNK) pathway. researchgate.net JNK activation can, in turn, lead to the upregulation of the tumor suppressor proteins p53 and p21. researchgate.netnih.gov The p21 protein is a potent inhibitor of cyclin/CDK complexes, and its induction helps to enforce the G1/S checkpoint, preventing cells with compromised DNA synthesis from proceeding through the cell cycle. researchgate.netannualreviews.org
Vinblastine: Vinblastine's disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. By preventing microtubule formation, vinblastine ensures that this condition is never met, leading to a prolonged M-phase arrest. wikipedia.org This sustained arrest ultimately triggers apoptosis, often through pathways involving the phosphorylation of B-cell lymphoma (BCL-2) family proteins. nih.gov
Cyclophosphamide: The DNA damage caused by cyclophosphamide activates checkpoint pathways similar to those triggered by doxorubicin. The G2/M checkpoint is often activated in response to the DNA alkylation to provide an opportunity for repair. oup.com This response can be mediated by the p53 pathway, as cyclophosphamide treatment has been shown to increase the expression of p53 and the histone variant γ-H2AX, a marker of DNA double-strand breaks. nih.gov In cells with functional checkpoints, this arrest can lead to apoptosis if the DNA damage is irreparable. oup.com
Prednisone: Prednisone's ability to induce G0/G1 arrest is linked to its regulation of key checkpoint proteins. By inhibiting the Wnt/β-catenin pathway, prednisone can decrease the expression of cyclin D1. bdpsjournal.orgbanglajol.info Cyclin D1 is a crucial regulator of the G1/S checkpoint, as it complexes with CDK4/6 to phosphorylate the retinoblastoma (Rb) protein, allowing the cell to pass the restriction point. By reducing cyclin D1 levels, prednisone helps maintain Rb in its active, hypophosphorylated state, thus blocking entry into the S phase. bdpsjournal.org Some research also suggests that glucocorticoids can increase the expression of CDK inhibitors like p21 and p27Kip1, further reinforcing the G1 arrest. termedia.pl
Table 2: Key Proteins and Pathways in Checkpoint Regulation
| Compound | Checkpoint | Key Regulatory Molecules/Pathways |
|---|---|---|
| Doxorubicin | G2/M | ATM/ATR, CHK1/CHK2, CDC25, p53. mdpi.com |
| Methotrexate | G1/S, S-Phase | JNK pathway, p53, p21. researchgate.netnih.gov |
| Vinblastine | M-Phase (SAC) | Mitotic spindle proteins, BCL-2. wikipedia.orgnih.gov |
| Cyclophosphamide | G2/M | p53, γ-H2AX. nih.govoup.com |
| Prednisone | G1/S | Wnt/β-catenin, Cyclin D1, p21, p27Kip1. bdpsjournal.orgtermedia.pl |
Compound Reference Table
Preclinical Efficacy and Biological Activity Studies of Doxorubicin Mvcp
In Vitro Anticancer Activity in Cancer Cell Lines
The in vitro anticancer activity of Doxorubicin-MVCP is predicated on the efficient cleavage of its Valine-Citrulline (Val-Cit) linker by lysosomal proteases, leading to the release of doxorubicin (B1662922). acs.org
As a prodrug, this compound in its intact form is expected to exhibit lower direct anti-proliferative effects compared to free doxorubicin. Its efficacy is dependent on the cellular uptake and subsequent enzymatic processing. Studies on similar doxorubicin prodrugs with cathepsin B-cleavable linkers have shown that the cytotoxicity is highly dependent on the expression levels of the target antigen (when used in an antibody-drug conjugate context) and the intracellular concentration of active enzymes like cathepsin B. sci-hub.se In vitro, the growth inhibition properties of such prodrugs can be less potent than free doxorubicin because the payload is not immediately available to intercalate with DNA. nih.gov However, in cancer cell lines that effectively internalize and process the conjugate, significant anti-proliferative activity is observed.
Upon cleavage of the MVCP linker and release of doxorubicin inside the cancer cell, the liberated drug exerts its well-established cytotoxic effects, primarily through the induction of apoptosis. Doxorubicin functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which can trigger the apoptotic cascade. Therefore, the biological activity of this compound ultimately culminates in programmed cell death in cancer cells that are capable of cleaving the linker. The intended design of this compound is to concentrate the induction of apoptosis within tumor cells, thereby minimizing damage to healthy tissues.
The comparative efficacy of this compound and free doxorubicin is a critical aspect of its preclinical evaluation. In vitro, free doxorubicin typically shows higher cytotoxicity across a broad range of cell lines because its activity is not dependent on enzymatic cleavage. nih.gov Conversely, doxorubicin prodrugs with cleavable linkers, such as the Val-Cit-PABC-doxorubicin model, demonstrate high stability in human plasma, which is a significant advantage over some other formulations. acs.org
A key study by Dubowchik et al. (2002) investigated the enzymatic release of doxorubicin from model substrates. acs.org The release of doxorubicin from a Z-Val-Cit-PABC-DOX construct was found to be efficient in the presence of cathepsin B and in rat liver lysosomal preparations, highlighting the linker's ability to be cleaved by relevant enzymes. acs.org While the release from the Val-Cit linker by cathepsin B alone was slower compared to a Phe-Lys linker, the rates were identical in a lysosomal preparation, suggesting the involvement of multiple lysosomal enzymes in the release of doxorubicin. acs.org
Table 1: Enzymatic Release of Doxorubicin from Model Substrates This table is based on data from model substrates designed to mimic the cleavage of doxorubicin-linker conjugates.
| Model Substrate | Cleaving Agent | Relative Rate of Doxorubicin Release |
|---|---|---|
| Z-Val-Cit-PABC-DOX | Cathepsin B | Slower |
| Z-Phe-Lys-PABC-DOX | Cathepsin B | Faster (30-fold) |
| Z-Val-Cit-PABC-DOX | Rat Liver Lysosomal Preparation | Rapid and Quantitative |
Data derived from Dubowchik et al., Bioconjugate Chem. 2002, 13, 855-869. acs.org
Induction of Specific Cell Death Phenotypes (e.g., Apoptosis, Necrosis)
In Vivo Antitumor Efficacy in Animal Models
The in vivo antitumor efficacy of doxorubicin prodrugs utilizing cathepsin B-cleavable linkers has been demonstrated in various animal models. These studies generally show that such targeted systems can have superior antitumor activity and a better safety profile compared to systemic administration of free doxorubicin. nih.gov
In xenograft models, where human cancer cells are implanted into immunocompromised mice, doxorubicin prodrugs with cleavable linkers have shown significant therapeutic benefits. For instance, a review of cathepsin B-cleavable doxorubicin prodrugs highlights their enhanced effectiveness in vivo. nih.gov In a breast cancer xenograft model, a doxorubicin prodrug demonstrated superior antitumor activity compared to free doxorubicin, with the tumor size in the prodrug-treated group being significantly smaller. nih.gov This enhanced in vivo efficacy is attributed to the selective release of doxorubicin within the tumor tissue, leading to a higher local concentration of the cytotoxic agent.
Evaluation of Tumor Growth Inhibition and Regression (mechanistic focus)
The primary mechanism by which this compound inhibits tumor growth is through the targeted release of doxorubicin within the tumor microenvironment. When part of an ADC, the antibody component directs the conjugate to tumor cells expressing a specific surface antigen. Following binding, the ADC is typically internalized, and the Val-Cit linker is cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.govresearchgate.netmdpi.com This enzymatic cleavage initiates the self-immolation of the PABC spacer, leading to the release of free doxorubicin. mdpi.com
Once released, doxorubicin exerts its potent anti-tumor effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair. mdpi.com This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. mdpi.com
Studies on ADCs utilizing the Val-Cit-PAB linker have demonstrated significant tumor growth inhibition in various preclinical cancer models. For instance, an ADC targeting the EGFR, conjugated with this compound, has shown enhanced cytotoxicity in EGFR-overexpressing colon carcinoma cells. dovepress.com The targeted delivery mechanism ensures that a high concentration of doxorubicin is achieved at the tumor site, maximizing its therapeutic effect while minimizing systemic exposure and associated toxicities.
The efficacy of tumor growth inhibition is intrinsically linked to the efficiency of the linker cleavage. The Val-Cit dipeptide is specifically designed for this purpose, showing stability in plasma but rapid cleavage within the lysosomal compartments of tumor cells. dovepress.comtcichemicals.com This controlled release is a critical factor in the enhanced anti-tumor activity observed with ADCs carrying the this compound payload compared to the administration of free doxorubicin.
| Preclinical Model | Therapeutic Agent | Key Mechanistic Findings | Reference |
| Colon Carcinoma (RKO cells) | Cetuximab-vc-DOX-BSA-NPs | EGFR-targeted delivery and intracellular release of DOX. | dovepress.com |
| Breast Cancer (in vivo) | Doxorubicin-polyglycerol-nanodiamond conjugate | Downregulation of G-CSF, inhibition of MDSC infiltration, and stimulation of antitumor immune cells. | mdpi.com |
| Non-Hodgkin's Lymphoma (in vivo) | Anti-CD22/CD79b-MC-vc-PAB-MMAE | Cleavable linker allows for potent anti-tumor activity. | researchgate.net |
Histopathological Analysis of Tumor Tissue (mechanistic endpoints)
Histopathological analysis of tumors treated with doxorubicin-based therapies, including those delivered via a this compound payload, typically reveals significant changes indicative of cellular damage and death. Key mechanistic endpoints observed in such analyses include:
Increased Apoptosis and Necrosis: A hallmark of effective chemotherapy is the induction of programmed cell death (apoptosis) in cancer cells. Histological staining, such as TUNEL assays, would be expected to show a marked increase in apoptotic bodies within the tumor tissue following treatment with an ADC carrying this compound. mdpi.com The targeted release of doxorubicin would likely lead to a more concentrated area of apoptosis and necrosis within the tumor mass compared to systemically administered doxorubicin.
Reduced Cellular Proliferation: The anti-proliferative effects of doxorubicin can be visualized through staining for proliferation markers like Ki-67. bioivt.com A significant decrease in the percentage of Ki-67 positive cells would indicate successful inhibition of cell division, a direct consequence of doxorubicin's interference with DNA replication.
While specific histopathological studies dedicated to this compound are not widely available, the known effects of doxorubicin provide a strong basis for the expected microscopic changes in treated tumor tissues.
| Histopathological Endpoint | Expected Observation with this compound | Underlying Mechanism |
| Apoptosis | Increased number of apoptotic cells. | DNA intercalation and topoisomerase II inhibition by released doxorubicin. |
| Necrosis | Areas of necrotic tissue within the tumor. | High local concentration of doxorubicin leading to widespread cell death. |
| Cellular Proliferation (Ki-67) | Decreased percentage of Ki-67 positive cells. | Cell cycle arrest due to DNA damage. |
| Vascular Integrity | Potential for vascular damage. | Cytotoxic effects of doxorubicin on endothelial cells. |
Immunomodulatory Effects and Interaction with the Tumor Microenvironment
Beyond its direct cytotoxic effects on tumor cells, doxorubicin is known to possess significant immunomodulatory properties. The targeted delivery of doxorubicin via a this compound payload is expected to leverage and potentially enhance these effects within the tumor microenvironment (TME).
Impact on Immune Cell Infiltration (if studies exist)
Doxorubicin has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. oaepublish.com This process involves the release of damage-associated molecular patterns (DAMPs), which can act as adjuvants, promoting the maturation of dendritic cells (DCs) and the subsequent activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor. oaepublish.com
Studies on doxorubicin have demonstrated its ability to increase the infiltration of CD8+ T cells into tumors. nih.gov Furthermore, doxorubicin can selectively eliminate myeloid-derived suppressor cells (MDSCs), an immunosuppressive cell population within the TME, which can further enhance the anti-tumor immune response. dovepress.com
While direct studies on immune cell infiltration following treatment with this compound are not extensively documented, it is highly probable that the targeted release of doxorubicin within the TME would lead to a localized and potent induction of ICD. This would be expected to result in a favorable shift in the immune infiltrate, characterized by an increased ratio of effector T cells to regulatory T cells (Tregs) and a reduction in MDSCs.
Modulation of Pro-tumorigenic Signaling Pathways within the Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that collectively promotes tumor growth and progression. Doxorubicin can modulate several pro-tumorigenic signaling pathways within this microenvironment.
For instance, doxorubicin treatment has been shown to modulate the expression of various cytokines. It can increase the production of pro-inflammatory and anti-tumor cytokines such as TNF-α and IFN-γ by immune cells. nih.govnih.gov This shift in the cytokine milieu can help to overcome the immunosuppressive nature of the TME.
Preclinical Pharmacokinetics and Biodistribution of Doxorubicin Mvcp
Systemic Circulation and Plasma Kinetics in Animal Models
There are no publicly available scientific studies that have characterized the plasma concentration-time profile of Doxorubicin-MVCP or its potential metabolites following administration in any preclinical animal models. For comparison, studies on conventional doxorubicin (B1662922) show that it is cleared very rapidly from the plasma. liposomes.ca In contrast, liposomal formulations of doxorubicin are designed to prolong circulation, resulting in significantly higher plasma drug levels hours after administration compared to the free drug. liposomes.ca However, without specific data, it is impossible to determine the plasma kinetics of this compound.
The specific influence of the "MVCP" component on the circulation longevity of doxorubicin is unknown. Generally, conjugating or encapsulating doxorubicin with polymers or within lipid-based carriers can dramatically extend its circulation time. For instance, coating liposomes with materials like a modified polyvinyl alcohol (PVA-R) has been shown to prolong the circulation of doxorubicin in rats by reducing uptake by the reticuloendothelial system. nih.gov Liposomal encapsulation itself can increase plasma doxorubicin levels by approximately 500-fold at time points beyond 4 hours post-injection compared to free doxorubicin. liposomes.ca However, whether MVCP confers similar properties remains undocumented.
Systemic Exposure and Half-Life Determination
Tissue Distribution and Biodistribution in Animal Models
There is no available data from preclinical studies detailing the accumulation of this compound in tumor tissues or other target organs. The goal of many doxorubicin delivery systems is to enhance drug accumulation at the tumor site through mechanisms like the enhanced permeability and retention (EPR) effect, thereby increasing efficacy. The biodistribution and tumor-targeting capabilities of this compound have not been reported.
Information regarding the localization of this compound in non-target tissues is not available. A critical aspect of developing new doxorubicin formulations is to minimize its accumulation in organs susceptible to toxicity, particularly the heart. nih.govfrontiersin.orgmdpi.com For example, polymer-coated liposomes have been shown to lead to less drug uptake by the reticuloendothelial system, which includes organs like the liver and spleen. nih.gov The distribution profile of this compound in non-target tissues, including the heart, kidneys, and liver, remains uncharacterized.
Data Tables
No specific data for "this compound" is available to create interactive data tables.
Mechanisms of Enhanced Permeability and Retention (EPR) Effect for MVCP
The Enhanced Permeability and Retention (EPR) effect is a foundational concept in the design of nanoparticle-based cancer therapies, describing the preferential accumulation of macromolecules and nanoparticles in tumor tissue. This phenomenon arises from two key characteristics of the tumor microenvironment: disorganized and leaky tumor blood vessels (enhanced permeability) and inadequate lymphatic drainage (enhanced retention).
For a compound like this compound, the MVCP component, a macromolecular carrier, is engineered to leverage the EPR effect for targeted drug delivery. The effectiveness of this process is governed by the physicochemical properties of the MVCP carrier system. Key properties influencing the EPR-mediated accumulation include:
Size: The size of the MVCP nanoparticle is critical. It must be large enough to avoid rapid clearance by the kidneys but small enough to pass through the fenestrations (leaky gaps) in the tumor vasculature.
Surface Characteristics: The surface charge and coating of the MVCP can influence its stability in the bloodstream, circulation time, and interaction with tumor cells. Neutral or hydrophilic coatings, for instance, can help evade uptake by the mononuclear phagocyte system, prolonging circulation and increasing the probability of reaching the tumor site.
Stability: The structural integrity of the this compound conjugate in circulation is paramount. The linker connecting doxorubicin to the MVCP carrier must be stable enough to prevent premature drug release in the bloodstream, ensuring that the active agent is delivered to the tumor before it is cleaved.
By optimizing these characteristics, the MVCP carrier is designed to circulate for an extended period, allowing it to extravasate through the leaky tumor blood vessels and accumulate within the tumor interstitium, where it is retained due to the poor lymphatic clearance.
Preclinical Metabolism and Excretion Pathways
The metabolic fate and elimination routes of this compound are essential aspects of its preclinical evaluation. These pathways determine the compound's residence time in the body and the bio-distribution of its therapeutic agent, doxorubicin, and any resulting metabolites.
Biotransformation of this compound and Release of Metabolites
The primary goal of the this compound conjugate is to deliver doxorubicin to the tumor and then release it in its active form. This release is a key step in its biotransformation. The process is highly dependent on the nature of the chemical linker used to attach the drug to the MVCP carrier. Ideally, this linker is designed to be cleaved under specific conditions found within the tumor microenvironment, such as lower pH or the presence of certain enzymes that are overexpressed in tumor cells.
Preclinical studies would analyze the biotransformation process by incubating this compound with relevant biological matrices like plasma, liver microsomes, and tumor tissue homogenates. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to identify and quantify the parent compound, free doxorubicin, and any other metabolites. A primary metabolite of doxorubicin is doxorubicinol, which is known to have cardiotoxic effects. Therefore, understanding the metabolic profile of this compound is crucial.
Below is a hypothetical table representing potential findings from a preclinical biotransformation study.
Table 1: Hypothetical Metabolite Distribution of this compound in Tumor Homogenate This table is for illustrative purposes and represents the type of data generated in preclinical studies.
| Analyte | Concentration (ng/mL) after 4h Incubation | Percentage of Total |
|---|---|---|
| This compound ( intact) | 650 | 65% |
| Free Doxorubicin | 250 | 25% |
| Doxorubicinol | 50 | 5% |
Excretory Routes and Clearance Mechanisms
The elimination of this compound from the body is expected to follow pathways typical for macromolecular drug conjugates. The clearance mechanism is largely dictated by the size of the MVCP carrier.
Hepatic Clearance: Given its likely size, the intact this compound conjugate is primarily expected to be cleared from circulation by the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS), with major roles played by the liver and spleen. Following uptake by these organs, the compound would be metabolized, and the resulting products would be excreted via the biliary route into the feces.
Renal Clearance: Smaller components, such as prematurely released free doxorubicin, its metabolites (like doxorubicinol), or degraded fragments of the MVCP carrier, could be small enough to undergo renal clearance and be excreted in the urine.
To quantify these pathways, preclinical studies often involve administering a radiolabeled version of this compound to animal models. The radioactivity is then tracked and measured in urine, feces, and various tissues over a set period, providing a detailed picture of the drug's excretion profile and mass balance.
The following interactive table illustrates potential data from a preclinical excretion study.
Table 2: Hypothetical Cumulative Excretion of Radiolabeled this compound in Animal Models (72h) This table is for illustrative purposes and represents the type of data generated in preclinical studies.
| Excretion Route | Percentage of Administered Dose |
|---|---|
| Feces | 60% |
| Urine | 15% |
Mechanisms of Resistance to Doxorubicin Mvcp and Strategies to Overcome
Characterization of Intrinsic and Acquired Resistance to Doxorubicin (B1662922) in Experimental Models
Resistance to doxorubicin has been extensively studied in various cancer cell lines and experimental models. These studies have elucidated several key mechanisms contributing to reduced drug sensitivity.
One of the most prominent mechanisms of doxorubicin resistance is the overexpression and increased activity of ATP-Binding Cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). cancer.govspandidos-publications.comnih.govnih.govnih.govfrontiersin.orgjst.go.jpcancerbiomed.org These efflux pumps are located in the cell membrane and actively transport various substrates, including doxorubicin, out of the cell, thereby reducing intracellular drug accumulation below cytotoxic levels. cancer.govnih.govnih.govjst.go.jpnih.gov
Studies in doxorubicin-resistant cell lines, such as MCF-7/ADR, have shown significant upregulation of P-gp and MRP1 expression compared to sensitive parental cells. frontiersin.org This increased expression correlates with a substantial decrease in intracellular doxorubicin accumulation. frontiersin.org
| ABC Transporter | Gene Name | Role in Doxorubicin Resistance |
| P-glycoprotein | ABCB1 (MDR1) | Actively effluxes doxorubicin from cells, reducing intracellular concentration. cancer.govspandidos-publications.comnih.govnih.govnih.govfrontiersin.orgjst.go.jpcancerbiomed.org |
| MRP1 | ABCC1 | Contributes to doxorubicin efflux, sometimes synergistically with glutathione (B108866). nih.govnih.govfrontiersin.orgcancerbiomed.org |
| BCRP | ABCG2 | Can also efflux doxorubicin and is associated with resistance in various cancers. nih.govfrontiersin.orgcancerbiomed.org |
Doxorubicin exerts its cytotoxic effects primarily by inhibiting Topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. jst.go.jpnih.govnih.govnih.govmdpi.comfrontiersin.org Resistance can arise from alterations in the expression or function of Topo II. This can include decreased expression of Topoisomerase IIα (Topo IIα), which is a primary target of doxorubicin, or changes in the ratio of Topo IIα to the less sensitive Topoisomerase IIβ isoform. remedypublications.comnih.govnih.govfrontiersin.orgpnas.org Mutations in the Topo II enzyme that reduce its interaction with doxorubicin can also contribute to resistance. remedypublications.comnih.gov Studies have shown an inverse correlation between doxorubicin sensitivity and Topo II activity and expression levels in some resistant cell lines. nih.gov
Doxorubicin induces DNA damage, particularly double-strand breaks, by stabilizing the Topo II-DNA cleavable complex. nih.govnih.govnih.govfrontiersin.org Enhanced DNA repair mechanisms in cancer cells can effectively counteract this damage, leading to resistance. mdpi.comnih.govspandidos-publications.comnih.govfrontiersin.org Increased activity of DNA repair pathways, such as the non-homologous end joining (NHEJ) and homologous recombination (HR) pathways, can facilitate the rapid repair of doxorubicin-induced DNA lesions, allowing resistant cells to survive. nih.govfrontiersin.org Studies have shown that doxorubicin-resistant cells can exhibit decreased DNA damage following treatment compared to sensitive cells. nih.gov
Resistance to doxorubicin can also result from the dysregulation of cell death signaling pathways, particularly apoptosis and autophagy. remedypublications.commdpi.comnih.govspandidos-publications.comnih.govnih.govnih.govnih.gov Cancer cells can acquire resistance by evading programmed cell death, for example, through the altered expression of pro-apoptotic and anti-apoptotic proteins (e.g., reduced caspase activity, increased Bcl-2 expression). remedypublications.commdpi.comnih.govnih.gov Signaling pathways such as the MAPK/ERK and PI3K/Akt pathways can also play a role in promoting cell survival and preventing doxorubicin-induced apoptosis. remedypublications.comnih.govnih.govnih.gov
| Pathway/Molecule | Role in Doxorubicin Resistance |
| Apoptosis signaling (e.g., Caspases, Bcl-2) | Downregulation of pro-apoptotic or upregulation of anti-apoptotic proteins prevents cell death. remedypublications.commdpi.comnih.govnih.gov |
| Autophagy | Can be protective in resistant cells, preventing cell death. remedypublications.commdpi.comnih.govnih.gov |
| MAPK/ERK pathway | Activation can promote cell survival and contribute to resistance. remedypublications.comnih.govnih.govnih.gov |
| PI3K/Akt pathway | Can contribute to cell survival signaling and resistance. remedypublications.comnih.gov |
| p53 | Mutations or inactivation can lead to decreased apoptosis and increased resistance. mdpi.comnih.gov |
Metabolic alterations, or metabolic reprogramming, can contribute to doxorubicin resistance. mdpi.commdpi.comspandidos-publications.comresearchgate.net Resistant cancer cells may exhibit altered glucose metabolism (e.g., increased glycolysis), lipid synthesis, and glutamine metabolism, providing energy and building blocks for survival and proliferation despite drug exposure. mdpi.commdpi.comspandidos-publications.comresearchgate.net Changes in mitochondrial function and the tumor microenvironment, including factors secreted by cancer-associated fibroblasts, can also influence metabolic reprogramming and contribute to resistance. mdpi.commdpi.commdpi.comresearchgate.netmdpi.com For instance, increased glycolysis can provide ATP to fuel ABC transporters, enhancing drug efflux. spandidos-publications.com
Dysregulation of Cell Death Signaling Pathways
Combination Strategies with Doxorubicin-MVCP for Resistance Overcoming
Given the multifaceted nature of drug resistance, combination strategies are often employed to enhance the efficacy of doxorubicin. Combining this compound with other agents can target multiple resistance mechanisms simultaneously, potentially leading to synergistic effects biorxiv.orgnih.govup.edu.phdovepress.com.
Mechanistic Basis for Synergy with Other Agents
The mechanistic basis for synergy when combining doxorubicin (or this compound) with other agents lies in targeting complementary resistance pathways. For example, combining doxorubicin with efflux pump inhibitors can prevent the drug from being pumped out of the cell, thereby increasing its intracellular concentration and enhancing its cytotoxic effect mdpi.comucl.ac.beresearchgate.netmdpi.comgeneticsmr.orgsemanticscholar.orgopenalex.org.
Combining this compound with agents that modulate DNA repair pathways or enhance apoptosis signaling can also be synergistic biorxiv.orgwikipedia.org. If resistance is mediated by increased DNA repair, combining this compound with a DNA repair inhibitor could prevent the repair of the DNA damage induced by the released doxorubicin, leading to increased cell death wikipedia.orgmdpi.comwikipedia.org. Similarly, combining with agents that target anti-apoptotic proteins or activate pro-apoptotic pathways can overcome resistance related to impaired cell death signaling mdpi.comremedypublications.comcapes.gov.br. The use of a cleavable linker like MVCP ensures that the active doxorubicin is released intracellularly, allowing it to exert its cytotoxic effects, which can then be potentiated by the co-administered agent targeting a different resistance mechanism.
Dual-Targeting or Multi-Drug Delivery Approaches
Dual-targeting or multi-drug delivery approaches utilizing nanocarriers are promising strategies to enhance the efficacy of doxorubicin and overcome resistance mdpi.comnih.govsemanticscholar.orgdntb.gov.uadovepress.com. These approaches can be particularly relevant for this compound, as the conjugate can be incorporated into such systems.
Advanced Research Methodologies and Theoretical Considerations for Doxorubicin Mvcp
Application of Omics Technologies in Understanding Doxorubicin-MVCP Effects
Omics technologies provide a global view of molecular changes within a cell or organism in response to a stimulus. For a compound like this compound, these approaches are critical for elucidating the downstream effects following the intracellular cleavage of the linker and release of the doxorubicin (B1662922) payload.
Transcriptomic analysis offers a comprehensive snapshot of the gene expression changes that occur within a cell upon exposure to a therapeutic agent. Studies on the parent compound, doxorubicin, have established a foundation for understanding the likely transcriptomic impact of this compound. Genome-wide expression profiling of cells treated with doxorubicin reveals significant differential regulation of thousands of genes. nih.gov These changes are often linked to pathways involved in oxidative stress, DNA damage response, and protein ubiquitination. nih.govplos.org
In-depth analysis of transcriptomic data from doxorubicin-treated rat models identified a high degree of similarity between the gene expression profiles of heart tissue and peripheral blood mononuclear cells (PBMCs), suggesting that PBMCs could serve as a surrogate marker for monitoring doxorubicin-induced cardiotoxicity. nih.govplos.org Furthermore, transcriptomic profiling has been instrumental in identifying genetic variants that modulate the cellular response to doxorubicin. nih.gov For this compound, transcriptomics would be essential to confirm that the released doxorubicin payload initiates a similar cascade of gene expression changes and to investigate any unique transcriptional responses that might be triggered by the linker or the conjugate itself.
Table 1: Key Pathways and Genes Modulated by Doxorubicin Identified via Transcriptomic Profiling
| Pathway/Process | Key Genes/Findings | Significance | Reference |
|---|---|---|---|
| DNA Damage Response | Upregulation of genes involved in DNA repair and apoptosis. p53 is a key regulator. | Confirms the primary mechanism of action of doxorubicin as a DNA intercalating agent. | nih.gov |
| Oxidative Stress | Differentially regulated genes related to oxidative stress response are prominent. | Highlights a major mechanism of doxorubicin-induced toxicity, particularly cardiotoxicity. | nih.govplos.org |
| Protein Ubiquitination Pathway | Significant enrichment of genes involved in this pathway. | Suggests widespread protein turnover and cellular stress response. | nih.govplos.org |
| Mitotic Cell Cycle | Regulation of mitotic cell cycle pathways is slowed in embryonic stem cells. | Demonstrates the anti-proliferative effect of the drug. | researchgate.net |
| Biomarker Identification | Identified 188 similarly regulated genes in heart and PBMCs as potential cardiovascular disease biomarkers. | Offers a non-invasive method for monitoring patient response and toxicity. | nih.govplos.org |
While transcriptomics reveals the intent of the cell through gene expression, proteomics and metabolomics analyze the functional output by quantifying proteins and small-molecule metabolites, respectively. These analyses provide direct insights into the cellular machinery and metabolic state following drug exposure.
Proteomic studies on doxorubicin-treated cancer cells have identified changes in the abundance of hundreds of proteins. nih.gov Functional analysis of these altered proteins points to major disruptions in protein synthesis, DNA damage control, mitochondrial function, and the cytoskeleton. nih.gov Specifically, proteins involved in DNA replication and protein synthesis tend to decrease, while those managing DNA damage and oxidative stress increase. nih.gov
Metabolomic analyses complement these findings by detailing the perturbation of metabolic pathways. In doxorubicin-treated breast cancer cells, amino acid metabolism—particularly the biosynthesis of phenylalanine, tyrosine, and tryptophan—was found to be significantly affected. unipd.it Studies in rat models and other cell lines have similarly shown that doxorubicin toxicity impacts arachidonic acid metabolism, sphingolipid metabolism, and glycerophospholipid metabolism. plos.orgrsc.orgnih.gov Research on doxorubicin-resistant cells has revealed that pathways such as arginine and proline metabolism and glutathione (B108866) metabolism are significantly perturbed compared to non-resistant cells. mdpi.com For this compound, these techniques would be crucial for mapping the precise biochemical consequences of the released payload and understanding mechanisms of efficacy and potential resistance.
Table 2: Summary of Proteomic and Metabolomic Findings in Doxorubicin-Treated Cells
| Omics Type | Key Perturbed Pathways | Specific Molecules Affected | Reference |
|---|---|---|---|
| Proteomics | Protein synthesis, DNA damage control, Electron transport/mitochondrial function, Cytoskeleton network | Decreased: DNA replication proteins. Increased: DNA damage control proteins, Keratins 8, 18, 19. | nih.gov |
| Metabolomics | Amino acid metabolism (Phenylalanine, Tyrosine, Tryptophan), Citrate cycle (TCA) | Changes in amino acids, fatty acids, and polyamines. | unipd.it |
| Metabolomics | Arginine and proline metabolism, Glutathione metabolism, Beta-alanine metabolism | Decreased: Short/medium-chain acylcarnitines. Increased: Long-chain acylcarnitines, 5-oxoproline. | mdpi.com |
| Metabolomics | Arachidonic acid metabolism, Sphingolipid metabolism, Primary bile acid biosynthesis | Changes in lipids, amino acids, and vitamins. | plos.orgrsc.org |
Transcriptomic Profiling of Cellular Responses
Advanced Imaging Techniques for Tracking and Monitoring
Visualizing the journey of a drug within a cell is paramount to understanding its mechanism of action. Advanced imaging techniques allow researchers to observe the intracellular dynamics and localization of this compound and its active payload in real-time.
Confocal laser scanning microscopy (CLSM) is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescent molecules within cells and tissues. Because doxorubicin is naturally fluorescent, CLSM is exceptionally well-suited to study its distribution. Studies using CLSM have evaluated the depth distribution of doxorubicin in multicellular cancer spheroids, which mimic the three-dimensional structure of solid tumors. nih.gov These experiments showed that in smaller spheroids, doxorubicin distributed homogeneously after a couple of hours, but in larger spheroids, its penetration was limited to the outer, proliferating cell layers. nih.gov
This technique can also visualize the release of the drug from delivery systems. researchgate.net For this compound, CLSM would be invaluable for tracking the entire process: the uptake of the conjugate, its trafficking through intracellular compartments, and the subsequent accumulation of the fluorescent doxorubicin payload in its primary target, the nucleus. nih.gov
Table 3: Insights from Confocal Laser Scanning Microscopy of Doxorubicin
| Research Focus | Key Observation | Implication | Reference |
|---|---|---|---|
| Drug Penetration in Spheroids | Homogeneous distribution in small spheroids; limited to peripheral layers in large spheroids. | Demonstrates the challenge of drug delivery in solid tumors and the importance of tissue penetration. | nih.gov |
| Intracellular Localization | Doxorubicin accumulates in the nucleus of cancer cells. | Confirms the drug's primary site of action is the cell nucleus, where it interacts with DNA. | nih.gov |
| Drug Release Monitoring | Can visualize the release of doxorubicin from micellar carriers within spheroids. | Provides visual confirmation of the functionality of drug delivery systems. | researchgate.net |
Raman microspectroscopy is a non-invasive, label-free optical technique that provides detailed chemical information based on the vibrational properties of molecules. It can be used to identify molecules and analyze their interactions within the subcellular environment at high spatial resolution. researchgate.netrsc.org
Studies have successfully used Raman microspectroscopy to track the subcellular localization of doxorubicin in lung cancer cells and to elucidate the molecular changes caused by the drug. researchgate.netrsc.org This technique has demonstrated that doxorubicin first accumulates and saturates the nucleoli (within ~6 hours), followed by the rest of the nucleus (~12 hours), before appearing in the cytoplasm at later time points (>24 hours). researchgate.net Crucially, Raman spectroscopy can also detect the biochemical signatures of the drug's effects, such as its binding to DNA and the initiation of apoptosis. tudublin.ie For this compound, Raman microspectroscopy would not only confirm the localization of the released doxorubicin but also provide direct evidence of its interaction with target molecules and monitor the cell's real-time molecular response to the drug. rsc.orgtudublin.ie
Table 4: Applications of Raman Microspectroscopy in Doxorubicin Research
| Application | Key Finding | Advantage of Technique | Reference |
|---|---|---|---|
| Subcellular Drug Tracking | Sequential accumulation observed: nucleolus -> nucleus -> cytoplasm. | Label-free, non-invasive tracking with high chemical specificity. | researchgate.nettudublin.ie |
| Monitoring Drug-Molecule Interaction | Can identify spectroscopic signatures associated with DOX-DNA binding. | Provides direct evidence of the drug's mechanism of action at a molecular level. | tudublin.ie |
| Assessing Cellular Response | Detects biomolecular changes indicative of apoptosis. | Allows for simultaneous monitoring of drug presence and its pharmacodynamic effect. | rsc.org |
Confocal Laser Scanning Microscopy for Intracellular Dynamics
Computational Modeling and In Silico Studies
Computational modeling and in silico studies use mathematical and computer-based simulations to understand and predict the behavior of biological systems. These approaches are invaluable for integrating experimental data and exploring complex pharmacological questions that are difficult to address in the lab.
For doxorubicin, pharmacokinetic (PK) models have been developed to describe its distribution between the extracellular space, cytoplasm, and nucleus. nih.gov Some models incorporate Hill functions to simulate drug efflux and resistance mechanisms. nih.gov Other models use systems of ordinary differential equations to analyze the effect of doxorubicin on cancer cell populations and to simulate dose-limiting toxicities like neutropenia. researchgate.net These models can accurately reproduce experimental data on cell growth after drug treatment and can compute key pharmacological parameters. mdpi.com
Table 5: Computational Modeling Approaches for Doxorubicin
| Model Type | Purpose | Key Insights | Reference |
|---|---|---|---|
| Multi-compartment Pharmacokinetic (PK) Model | To describe doxorubicin uptake, distribution (extracellular, cytoplasm, nucleus), and release. | Can simulate drug resistance mechanisms like efflux pumps and predict intracellular drug concentration over time. | nih.gov |
| Logistic Growth Model | To describe the growth of cancer cells in the presence of doxorubicin. | Allows for the calculation of time-independent IC50 and Emax values from cell growth data. | mdpi.com |
| Pharmacodynamic (PD) Model (Sigmoid Function) | To model the killing rates of cells based on drug concentration. | Can simulate dose-limiting toxicities and help in designing intensified chemotherapy regimens. | researchgate.net |
Future Directions in Doxorubicin Mvcp Research
Development of Next-Generation Doxorubicin-MVCP Constructs
The optimization of ADCs is an ongoing endeavor, with research aimed at enhancing each of their core components: the antibody, the linker, and the cytotoxic payload. For the this compound drug-linker, future developments are geared towards creating more refined and potent therapeutic constructs. targetmol.com
Advancements in Payloads: Doxorubicin (B1662922) is a powerful and widely used cytotoxic agent. However, next-generation ADCs are increasingly incorporating payloads with even greater potency. drugtargetreview.com This trend is driven by the fact that only a small percentage of an administered ADC typically reaches its target tumor cells. drugtargetreview.com An emerging area of interest is the development of dual-payload ADCs, which carry two distinct cytotoxic agents. This approach has the potential to enhance the therapeutic effect and circumvent mechanisms of drug resistance.
Novel Conjugation Strategies: The method used to attach the this compound to the antibody is critical for the stability, homogeneity, and efficacy of the final ADC. Future research is expected to increasingly utilize site-specific conjugation technologies. These advanced methods enable the attachment of a precise number of drug-linker molecules to predetermined sites on the antibody. The result is a more uniform ADC product with a potentially improved therapeutic window.
Alternative Scaffolds: Beyond conventional monoclonal antibodies, smaller targeting molecules are being explored for the delivery of this compound. Peptide-drug conjugates (PDCs), for example, offer potential advantages such as improved tumor penetration due to their smaller size. mdpi.comaacrmeetingnews.org Other novel scaffolds under investigation include Affimer proteins and Designed Ankyrin Repeat Proteins (DARPins), which can be engineered to bind to tumor antigens with high specificity and affinity. drugtargetreview.com
| Component | Current Approach (this compound) | Next-Generation Approaches | Rationale for Development |
| Linker | Cathepsin-cleavable (Val-Cit) | pH-sensitive linkers, other enzyme-specific linkers | Enhanced tumor selectivity, reduced off-target toxicity |
| Payload | Doxorubicin | Higher potency toxins, dual-payloads | Increased efficacy, overcoming drug resistance |
| Conjugation | Traditional (often random) | Site-specific conjugation | Homogeneous product, improved therapeutic index |
| Scaffold | Monoclonal Antibody (in ADCs) | Peptides (PDCs), Affimers, DARPins | Improved tumor penetration, modulated pharmacokinetics |
Exploration of this compound in Novel Preclinical Disease Models
A significant hurdle in cancer drug development is the translation of preclinical findings into clinical success. The use of more sophisticated and clinically relevant preclinical models is therefore essential for accurately assessing the therapeutic potential of new this compound constructs.
Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are gaining prominence in preclinical research. These models are thought to more accurately reflect the heterogeneity, architecture, and microenvironment of human tumors compared to traditional cell line-based xenografts. Testing this compound-based ADCs in a diverse panel of PDX models representing various cancer subtypes can provide crucial data on efficacy and help identify potential biomarkers of response.
Syngeneic Mouse Models: To investigate the interaction between this compound and the immune system, syngeneic models are indispensable. In these models, a tumor from a specific inbred mouse strain is transplanted into a mouse of the same strain, which has a competent immune system. This allows for the study of immunogenic cell death potentially induced by doxorubicin and the evaluation of this compound in combination with immunotherapies. drugtargetreview.com For instance, the Panc02 pancreatic cancer model in mice has been used to assess the efficacy of doxorubicin combined with interferon-α. waocp.org
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically altered to develop tumors that closely mimic the genetic evolution of human cancers. These models are invaluable for studying the efficacy of this compound in the context of specific oncogenic driver mutations and for investigating the emergence of resistance mechanisms.
Models of Metastasis: As metastasis is the leading cause of cancer-related death, preclinical models that faithfully replicate the metastatic cascade are of paramount importance. Researchers have employed xenograft models to demonstrate that doxorubicin, in combination with other therapeutic agents, can significantly inhibit metastatic dissemination. aacrmeetingnews.org Future investigations of this compound-based ADCs will need to utilize advanced models of metastasis to evaluate their effect on tumor cell invasion and the formation of distant secondary tumors.
Integration of this compound with Emerging Therapeutic Modalities (e.g., Immunotherapy)
The combination of targeted therapies with other treatment modalities, particularly immunotherapy, is a rapidly evolving area of cancer research. The future of this compound is likely to involve its strategic integration into multi-faceted treatment regimens.
Chemo-immunotherapy: Doxorubicin has been reported to induce a form of apoptosis known as immunogenic cell death (ICD), which can trigger an anti-tumor immune response. nih.gov This property makes this compound an appealing partner for immunotherapy. The targeted delivery of doxorubicin to the tumor via an ADC could amplify this effect while minimizing systemic immunosuppression. Clinical studies combining doxorubicin with the immune checkpoint inhibitor pembrolizumab (B1139204) have already shown that such combinations can be safely administered and may offer clinical benefits in patients with advanced sarcoma. cancernetwork.com Future preclinical research will likely focus on exploring the synergistic potential of this compound-based ADCs with a range of immunotherapies, including other checkpoint inhibitors, therapeutic cancer vaccines, and CAR-T cell therapies. nih.gov
Combination with Other Targeted Agents: The intricate nature of cancer cell signaling often requires combination therapies that target multiple pathways simultaneously. Future research will likely investigate the co-administration of this compound-based ADCs with other targeted agents, such as small molecule inhibitors of key oncogenic signaling pathways. The aim of these combination strategies is to achieve synergistic anti-tumor effects and to prevent or delay the onset of drug resistance.
Combination with Anti-angiogenic Therapies: Anti-angiogenic agents, which can help to normalize the chaotic vasculature of tumors, may improve the delivery and penetration of ADCs into the tumor mass. Combining this compound-based ADCs with anti-angiogenic drugs could therefore be a promising strategy to enhance their therapeutic efficacy.
| Combination Modality | Rationale | Preclinical/Clinical Evidence with Doxorubicin | Future Direction with this compound |
| Immunotherapy (Checkpoint Inhibitors) | Doxorubicin can induce immunogenic cell death, enhancing anti-tumor immunity. | Combination of doxorubicin and pembrolizumab showed clinical benefit in sarcoma. cancernetwork.com | Investigate synergy of this compound ADCs with checkpoint inhibitors in syngeneic models. |
| Cancer Vaccines | Doxorubicin-induced release of tumor antigens may enhance vaccine efficacy. | A doxorubicin prodrug combined with a nano-vaccine showed enhanced anti-tumor activity. nih.gov | Design studies combining this compound ADCs with personalized cancer vaccines. |
| Targeted Small Molecule Inhibitors | Targeting multiple oncogenic pathways can lead to synergistic effects and overcome resistance. | Preclinical studies have shown synergy between doxorubicin and various targeted agents. | Evaluate combinations of this compound ADCs with inhibitors of key signaling pathways in relevant cancer models. |
| Anti-angiogenic Therapy | Normalization of tumor vasculature can improve ADC delivery. | Preclinical evidence suggests enhanced delivery of nanocarriers with anti-angiogenic agents. | Assess the impact of combining this compound ADCs with anti-angiogenic drugs on tumor penetration and efficacy. |
Translating Mechanistic Insights into Advanced Preclinical Models
A thorough understanding of the mechanism of action of this compound is fundamental for its optimal development and clinical application. Future research endeavors will aim to translate these mechanistic insights into the design and interpretation of more informative preclinical studies.
Investigating Linker Cleavage and Drug Release: Sophisticated imaging techniques and analytical methods can be employed to visualize and quantify the cleavage of the MVCP linker and the subsequent release of doxorubicin within tumor cells and the broader tumor microenvironment in real-time. This information is vital for optimizing linker design and ensuring that the cytotoxic payload is efficiently released at its intended site of action.
Understanding Mechanisms of Resistance: As with all cancer therapies, the development of resistance to this compound-based ADCs is a significant potential challenge. Advanced preclinical models, such as those that have been made resistant to a specific ADC, can be used to unravel the underlying molecular mechanisms of this resistance. These mechanisms could include the upregulation of drug efflux pumps, alterations in lysosomal biology, or a decrease in the expression of the target antigen on tumor cells. For example, the Major Vault Protein (MVP) has been implicated in the nuclear export of drugs and chemoresistance. pnas.org A clear understanding of these resistance mechanisms will facilitate the development of strategies to overcome them.
Elucidating the Immunological Consequences: The precise immunological effects of targeted doxorubicin delivery via an ADC require further detailed investigation. This includes a comprehensive characterization of the immune cell populations within the tumor microenvironment following treatment with a this compound ADC. nih.gov Advanced preclinical models, such as those with a humanized immune system, could be particularly useful for these studies.
Modeling Cardiotoxicity: A well-documented side effect of systemic doxorubicin administration is cardiotoxicity. nih.govfrontiersin.org Although the targeted delivery of doxorubicin via an ADC is designed to minimize systemic exposure and toxicity, it remains crucial to meticulously evaluate the potential for cardiac side effects in relevant preclinical models. frontiersin.org This could involve the use of advanced in vitro systems, such as those employing human-induced pluripotent stem cell-derived cardiomyocytes, as well as in vivo models specifically designed to monitor cardiac function throughout the course of treatment.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Doxorubicin-MVCP in preclinical models, and how do researchers validate these mechanisms experimentally?
- Methodological Answer : Researchers typically use in vitro cytotoxicity assays (e.g., MTT or apoptosis markers) and in vivo tumor xenograft models to assess this compound's mechanism. For mechanistic validation, techniques like Western blotting (e.g., measuring TOP2A inhibition ) or fluorescence-based assays (e.g., tracking drug uptake ) are employed. Dose-response curves and comparative studies with free doxorubicin are critical to isolate MVCP-specific effects .
Q. How do researchers standardize this compound formulations to ensure batch-to-batch reproducibility in pharmacokinetic studies?
- Methodological Answer : Standardization involves adhering to pharmacopeial guidelines (e.g., USP monographs for doxorubicin hydrochloride ) for purity, particle size, and encapsulation efficiency. Techniques like HPLC for impurity profiling and dynamic light scattering (DLS) for nanoparticle stability are mandatory. Cross-referencing with historical clinical trial data (e.g., dexrazoxane-doxorubicin ratios ) ensures alignment with established safety thresholds.
Q. What are the established protocols for mitigating this compound-induced cardiotoxicity in animal models?
- Methodological Answer : Protocols include co-administration of cardioprotectants (e.g., dexrazoxane at a 10:1 ratio to doxorubicin ) and serial echocardiography or MUGA scans to monitor ejection fraction. Researchers also use biomarkers like troponin levels or histopathological analysis of myocardial tissue. Dose escalation studies with predefined cardiac event criteria (e.g., ≥10% EF reduction ) are critical for risk assessment.
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data when combining this compound with other agents (e.g., cisplatin or targeted therapies)?
- Methodological Answer : Contradictions often arise from variations in drug ratios or sequencing. A systematic approach involves:
- Dose Optimization : Using factorial design experiments to test combinatorial ratios (e.g., doxorubicin-cisplatin synergy in thyroid carcinoma ).
- Endpoint Harmonization : Aligning response criteria (e.g., RECIST vs. survival metrics) across studies to reduce heterogeneity.
- Meta-Analysis : Pooling data from multiple trials (e.g., comparing response rates in 088001 vs. 088006 ) with mixed-effects models to account for study-specific variables.
Q. What advanced statistical methods are recommended for analyzing time-to-progression (TTP) and survival outcomes in this compound trials with heterogeneous patient populations?
- Methodological Answer : Cox proportional hazards models with stratification by covariates (e.g., ECOG performance status ) are standard. For heterogeneity, researchers use:
- Subgroup Analysis : Predefined stratification (e.g., metastatic sites ) to identify differential responses.
- Machine Learning : Clustering algorithms to detect latent patient subgroups with distinct survival patterns.
- Landmark Analysis : Evaluating TTP at fixed intervals (e.g., 6-month landmarks) to reduce immortal time bias .
Q. How should researchers design experiments to evaluate the tumor microenvironment's role in this compound resistance?
- Methodological Answer : Integrate multi-omics approaches:
- Spatial Transcriptomics : To map drug penetration and stromal interactions in tumor sections.
- Flow Cytometry : Profiling immune infiltrates (e.g., TAMs or T-cells) post-treatment.
- 3D Co-Culture Models : Mimicking stromal-tumor crosstalk to test MVCP’s penetration efficiency . Preclinical validation requires correlation with in vivo PDX models to ensure translational relevance.
Q. What methodologies address conflicting data on this compound’s impact on systemic immune responses?
- Methodological Answer : Contradictions (e.g., immunosuppression vs. immunogenic cell death) are addressed by:
- Single-Cell RNA Sequencing : To resolve divergent immune cell activation states.
- Cytokine Panels : Measuring IL-6, IFN-γ, and TGF-β levels longitudinally.
- Checkpoint Inhibitor Co-Administration : Testing if MVCP enhances anti-PD1 efficacy, using endpoints like tumor-infiltrating lymphocyte (TIL) density .
Guidance for Experimental Design & Data Interpretation
Q. How can researchers balance the trade-off between this compound’s cardioprotective modifications and antitumor efficacy?
- Methodological Answer : Implement adaptive trial designs with interim analyses:
- Dose-Limiting Toxicity (DLT) Criteria : Predefining cardiac and efficacy endpoints (e.g., response rate ≥40% vs. CHF incidence <5% ).
- Bayesian Modeling : To dynamically adjust MVCP dosing based on accumulating safety/efficacy data.
- Comparative PK/PD Studies : Correlating plasma concentrations of MVCP with cardiac biomarkers and tumor regression metrics.
Q. What strategies validate the specificity of this compound’s targeting in heterogeneous tumors?
- Methodological Answer : Use dual-labeling techniques:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
